molecular formula C12H16N2O4 B8689502 Methyl 4-[(2-methylpropyl)amino]-3-nitrobenzoate CAS No. 234751-00-9

Methyl 4-[(2-methylpropyl)amino]-3-nitrobenzoate

Cat. No. B8689502
M. Wt: 252.27 g/mol
InChI Key: OCDFGCSEERXHCB-UHFFFAOYSA-N
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Patent
US08759535B2

Procedure details

3-Amino-4-isobutylamino-benzoic acid methyl ester (790.0 mg) was prepared by following General Procedure B starting from 4-isobutylamino-3-nitro-benzoic acid methyl ester (950.0 mg) and Pd/C (20% by weight, 190.0 mg) in MeOH:EtOAc (1:1, 10.0 mL). The crude product was used in the next step without further purification.
Quantity
950 mg
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
190 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:11][CH:12]([CH3:14])[CH3:13])=[C:6]([N+:15]([O-])=O)[CH:5]=1>CO.CCOC(C)=O.[Pd]>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:11][CH:12]([CH3:13])[CH3:14])=[C:6]([NH2:15])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)NCC(C)C)[N+](=O)[O-])=O
Step Two
Name
MeOH EtOAc
Quantity
10 mL
Type
solvent
Smiles
CO.CCOC(=O)C
Step Three
Name
Quantity
190 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)NCC(C)C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 790 mg
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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